Hydroxyl Positional Isomer Differentiation: 4-OH vs. 3-OH Piperidine Substitution
The target compound bears the hydroxyl group at the 4-position of the piperidine ring, while the closest positional isomer, 1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone (CAS 916791-32-7), places it at the 3-position. The 4-OH orientation projects the hydrogen bond donor along the equatorial plane of the piperidine chair conformation, whereas the 3-OH isomer presents an axial-equatorial mixture, altering the vector of intermolecular hydrogen bonding [1]. Both compounds share identical molecular formula (C₁₁H₁₅NO₂S) and calculated density (1.280 g/cm³), making chromatographic co-elution a risk during purification—yet their distinct InChI Keys (JQFBCMXAIYFZAS-UHFFFAOYSA-N for the 4-OH vs. a different key for the 3-OH) confirm they are structurally discrete entities with different biological recognition surfaces [1][2].
| Evidence Dimension | Position of hydroxyl substitution on piperidine ring |
|---|---|
| Target Compound Data | 4-OH (CAS 916791-31-6); InChI Key: JQFBCMXAIYFZAS-UHFFFAOYSA-N; Density: 1.280 g/cm³ |
| Comparator Or Baseline | 3-OH isomer (CAS 916791-32-7); Density: 1.280 g/cm³; same molecular formula and MW |
| Quantified Difference | Regioisomeric; identical molecular weight, density, and formula; distinguishable only by spectroscopic methods (NMR, IR) and chromatographic retention time |
| Conditions | In silico structural comparison; vendor QC data (NMR, HPLC) |
Why This Matters
For medicinal chemistry campaigns, the 4-OH isomer provides a distinct hydrogen bond donor vector that can be critical for achieving target selectivity; unintentional substitution with the 3-OH isomer may abolish activity against targets requiring a specific H-bond geometry.
- [1] PubChem Compound Summary for CID 17823873. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/916791-31-6 (accessed 2026-05-02). View Source
- [2] ChemDict: 1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone (CAS 916791-32-7). https://www.chemdict.com (accessed 2026-05-02). View Source
